{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone
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Overview
Description
{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone is an organic compound with the molecular formula C21H25ClO2. It features a phenyl group attached to a methanone moiety, which is further substituted with an 8-chlorooctyl group and an oxyphenyl group. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of chemical research .
Preparation Methods
The synthesis of {4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone typically involves a multi-step process. One common synthetic route starts with the preparation of 4-hydroxybenzophenone, which is then reacted with 8-chlorooctanol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of {4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved often include signal transduction cascades that regulate cell growth and apoptosis .
Comparison with Similar Compounds
When compared to similar compounds, {4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone stands out due to its unique combination of aromatic and aliphatic features. Similar compounds include:
Benzophenone: Lacks the 8-chlorooctyl group and has different reactivity and applications.
4-Hydroxybenzophenone: Similar structure but without the 8-chlorooctyl substitution, leading to different chemical properties.
4-(Octyloxy)benzophenone:
Properties
CAS No. |
645420-48-0 |
---|---|
Molecular Formula |
C21H25ClO2 |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
[4-(8-chlorooctoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H25ClO2/c22-16-8-3-1-2-4-9-17-24-20-14-12-19(13-15-20)21(23)18-10-6-5-7-11-18/h5-7,10-15H,1-4,8-9,16-17H2 |
InChI Key |
VBZALOCHXXAMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCCCCCl |
Origin of Product |
United States |
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